Piperidinone derivative 1

Description

Structure

3D Structure

Properties

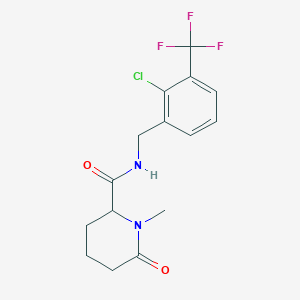

Molecular Formula |

C15H16ClF3N2O2 |

|---|---|

Molecular Weight |

348.75 g/mol |

IUPAC Name |

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-6-oxopiperidine-2-carboxamide |

InChI |

InChI=1S/C15H16ClF3N2O2/c1-21-11(6-3-7-12(21)22)14(23)20-8-9-4-2-5-10(13(9)16)15(17,18)19/h2,4-5,11H,3,6-8H2,1H3,(H,20,23) |

InChI Key |

YGCMKVHDGGAEFD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CCCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Piperidinone Derivative 1 and Its Analogues

Conventional Synthetic Routes for Piperidinone Derivative 1

Conventional methods for the synthesis of this compound and its analogues have been well-established, providing reliable and straightforward access to these compounds. These routes often involve condensation reactions and reduction strategies that have been refined over the years.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds, and it is widely employed for the preparation of 3,5-bis(benzylidene)-4-piperidone (this compound) and its analogues. ugm.ac.idnumberanalytics.com This reaction typically involves the base-catalyzed condensation of an aldehyde with a ketone. numberanalytics.com In the context of this compound, 4-piperidone (B1582916) is reacted with two equivalents of benzaldehyde (B42025) or its derivatives in the presence of a base. ontosight.aiacgpubs.org

The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). ugm.ac.idacgpubs.org The choice of base and solvent can influence the reaction's efficiency. numberanalytics.com For instance, piperidine (B6355638) itself can be used as a catalyst. numberanalytics.comnih.gov The reaction proceeds through an aldol (B89426) condensation mechanism, leading to the formation of the characteristic bis(benzylidene) moieties flanking the carbonyl group of the piperidinone ring. ugm.ac.id Microwave irradiation has also been utilized to accelerate the Claisen-Schmidt condensation, offering a more environmentally friendly approach. ugm.ac.idresearchgate.net

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide range of analogues by varying the substituted benzaldehydes. This has led to the creation of libraries of 3,5-bis(arylidene)-4-piperidones with diverse substitution patterns on the aryl rings. acgpubs.orgrsc.org

Table 1: Examples of Claisen-Schmidt Condensation for the Synthesis of Piperidinone Analogues

Mannich Reaction Applications

The Mannich reaction is a powerful three-component condensation reaction that forms a carbon-carbon bond and is instrumental in the synthesis of nitrogen-containing compounds. neliti.comnih.gov It involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. nih.gov This reaction has been applied to the synthesis of various piperidinone derivatives. nih.govresearchgate.net

In the context of piperidinone synthesis, the Mannich reaction can be used to construct the core heterocyclic ring. For example, the reaction of an appropriate ketone, an amine, and an aldehyde can lead to the formation of N-substituted-4-piperidones. neliti.com Organocatalytic versions of the Mannich reaction have been developed, providing enantioselective routes to chiral piperidinones. frontiersin.orgacs.orgru.nl For instance, proline-catalyzed asymmetric Mannich reactions have been employed to synthesize enantiopure piperidinone precursors. ru.nl The nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another variation that has been successfully utilized in the stereoselective synthesis of piperidine and piperidinone-based compounds. nih.govfrontiersin.org

Reduction Strategies (e.g., Sodium Ethoxide Reduction)

The reduction of the carbonyl group in 4-piperidones is a key strategy to access the corresponding 4-hydroxypiperidines, which are valuable synthetic intermediates. Various reducing agents and methods can be employed, with the choice of reagent influencing the stereochemical outcome of the reaction.

One specific example is the reduction of a piperidin-4-one derivative using sodium ethoxide. itmedicalteam.plijddr.in This method involves refluxing the piperidinone with sodium metal in ethanol, which generates sodium ethoxide in situ. itmedicalteam.pl This reduction typically leads to the formation of two isomeric alcohols (axial and equatorial), which can then be separated by techniques such as column chromatography. itmedicalteam.pl The stereoselectivity of the reduction can be influenced by factors such as the steric hindrance around the carbonyl group and the reaction conditions. Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also commonly used for the reduction of piperidones, often with varying degrees of stereoselectivity.

Advanced and Stereoselective Synthesis of this compound

More recent synthetic efforts have focused on the development of advanced and stereoselective methods to access piperidinone derivatives. These approaches often provide greater control over the molecular architecture and allow for the synthesis of complex and chirally pure compounds.

Morita-Baylis-Hillman Reaction Integration

The Morita-Baylis-Hillman (MBH) reaction is an atom-economical carbon-carbon bond-forming reaction between an α,β-unsaturated compound and an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. mdpi.com This reaction has been ingeniously integrated into synthetic routes to produce functionalized piperidinone frameworks. acs.orgnih.govnih.gov

A notable application involves a seven-step synthesis to construct a 1-aryl-3-piperidone scaffold, where a key step is an intramolecular MBH reaction. nih.govnih.gov This strategy allows for the creation of diverse and useful heterocyclic structures without the need for protecting groups. nih.govnih.gov The MBH reaction can also be employed in a dual strategy, combining an intermolecular and a chemoselective intramolecular MBH reaction to synthesize highly substituted piperidine units. researchgate.net Furthermore, a highly chemoselective intramolecular MBH reaction has been established for the synthesis of diversely substituted and functionalized piperidone frameworks in high yields, demonstrating tolerance to various functional groups. acs.org

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including the piperidine ring system. clockss.orgnih.gov This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene. nih.govub.edu

RCM has been successfully employed in the synthesis of a variety of piperidinone derivatives. For instance, a novel synthesis of 1-aryl-3-piperidone-4-carboxylates utilizes RCM as a key ring-forming step. nih.gov The reaction starts from an acyclic diene precursor, which upon treatment with a Grubbs catalyst, undergoes cyclization to form the piperidinone ring. nih.gov This methodology has been applied to the synthesis of both monocyclic and bicyclic piperidinone systems. clockss.orgnih.govresearchgate.net The concise syntheses of 4a-aryldecahydroisoquinolines have been reported, where an RCM reaction of a diene derived from N-methyl-3-allyl-4-piperidinone is a crucial transformation. nih.govcapes.gov.br The tolerance of RCM catalysts to various functional groups makes this a highly attractive strategy for the synthesis of complex piperidinone-containing molecules. clockss.org

Table 2: Chemical Compounds Mentioned

Stereoselective Hydrogenation of Unsaturated Piperidinones

The stereoselective hydrogenation of unsaturated piperidinone precursors is a critical step for establishing defined stereocenters within the piperidine ring. This approach allows for the synthesis of specific stereoisomers, which is often crucial for their intended applications.

One notable method involves the hydrogenation of unsaturated substituted piperidinones to produce cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com This process typically involves the reduction of an unsaturated lactam, which sets the relative stereochemistry of the substituents on the piperidine ring. For instance, the hydrogenation of a piperidinone precursor can be followed by the reduction of the lactam group to yield the desired piperidine derivative. mdpi.com The choice of catalyst and reaction conditions is paramount in achieving high diastereoselectivity. In some cases, a simple hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is sufficient to generate the desired piperidinone. Subsequent stereoselective reduction of the ketone functionality can then be performed to yield specific isomers of the final product. ru.nl

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral piperidinones. This technique employs chiral catalysts to introduce stereocenters with high enantiomeric excess (ee).

Various transition metals, including rhodium, ruthenium, and iridium, have been utilized in catalysts for the asymmetric hydrogenation of heterocyclic compounds. mdpi.comresearchgate.net For example, a rhodium(I) complex with a P-chiral bisphosphorus ligand has been successfully used for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides, which are precursors to chiral piperidines. mdpi.com The interaction between the substrate and the catalyst's chiral ligand is believed to play a significant role in determining the enantioselectivity of the reaction. mdpi.com

Iridium(I) complexes, particularly those with SpinPhox ligands, have proven highly effective in the asymmetric hydrogenation of exocyclic α,β-unsaturated cyclic carbonyls, including α-alkylidene lactams. wiley.com These catalysts can achieve excellent enantioselectivities (up to 98% ee) for a broad range of substrates, including those with six- or seven-membered rings. wiley.com The development of nickel-catalyzed asymmetric hydrogenation has also emerged as a promising, cost-effective alternative for producing chiral α-substituted propionic acids, which can be precursors or analogues. nih.gov

| Catalyst Type | Substrate Type | Key Features | Reference |

| Rhodium(I) with P-chiral bisphosphorus ligand | Tetrasubstituted enamides | High enantioselectivity through substrate-ligand interaction. | mdpi.com |

| Ruthenium(II) complex | Pyridine derivatives | Used in a key second asymmetric hydrogenation step. | mdpi.com |

| Iridium(I) with SpinPhox ligand | Exocyclic α-alkylidene lactams | High enantioselectivity (up to 98% ee) for various ring sizes. | wiley.com |

| Nickel-based catalysts | α,β-unsaturated carboxylic acids | Earth-abundant metal catalyst providing high enantiomeric excess. | nih.gov |

One-Pot Synthesis Techniques for this compound Scaffolds

One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot strategies have been developed for the construction of piperidinone scaffolds.

One such approach is the organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization stepwise reaction. mdpi.com This multicomponent reaction involves a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde to construct optically active spirocyclic piperidones with good yields and high enantioselectivities. mdpi.com Another versatile method is the Ugi four-component reaction. Utilizing ammonia (B1221849), an α-amino acid methyl ester-derived isocyanide, a ketone, and sodium azide, this reaction can produce tetrazolopiperidinones in a single pot with good to high yields. acs.org This method is particularly useful for generating spiro-tetrazolopiperidinone compounds from cyclic ketones. acs.org

Catalysts like zirconium oxychloride (ZrOCl₂·8H₂O) have been employed to facilitate the tandem reactions of aromatic aldehydes, amines, and acetoacetic esters, leading to a highly efficient and diastereoselective one-pot synthesis of functionalized piperidines. researchgate.net Similarly, the Claisen-Schmidt condensation of N-benzyl-4-piperidinone with aromatic aldehydes in the presence of potassium hydroxide provides a simple one-pot route to α,β-unsaturated carbonyl-based piperidinone analogues. acgpubs.org

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Organocatalytic Cascade | Cyclic 2-diazo-1,3-diketone, primary amine, α,β-unsaturated aldehyde | Amine catalyst, benzoic acid | Spirocyclic piperidones | mdpi.com |

| Ugi Four-Component Reaction | Ammonium (B1175870) chloride, ketone, isocyanoacetate, sodium azide | Methanol/water, triethylamine | Tetrazolopiperidinones | acs.org |

| Tandem Condensation | Aromatic aldehyde, amine, acetoacetic ester | ZrOCl₂·8H₂O | Functionalized piperidines | researchgate.net |

| Claisen-Schmidt Condensation | N-benzyl-4-piperidinone, aromatic aldehyde | KOH, methanol | α,β-Unsaturated piperidinones | acgpubs.org |

Derivatization Strategies for this compound

The piperidinone scaffold serves as a versatile template for further chemical modifications. Derivatization at the carbonyl group is a common strategy to create a diverse range of analogues.

Hydrazine (B178648) Carbodithioate Derivative Formation

The reaction of a piperidinone with a hydrazine carbodithioate precursor is a straightforward method for generating novel derivatives. For instance, (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate was synthesized by reacting 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) with methyl dithiocarbazinate. bohrium.comresearchgate.netufms.br The reaction is typically carried out in an acidic medium, such as methanol with a few drops of acid, to facilitate the condensation. bohrium.comresearchgate.netufms.br This derivatization introduces a dithiocarbazate moiety, which can significantly alter the chemical properties of the parent piperidinone.

Hydrazone Derivative Synthesis

The synthesis of hydrazone derivatives is achieved through the condensation of the piperidinone's carbonyl group with a hydrazine compound. A variety of benzoyl hydrazones have been synthesized from ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. nih.gov The reaction involves refluxing the piperidinone with the appropriate carbazate (B1233558) in a solvent like methanol, often with a catalytic amount of acetic acid. doi.org This method allows for the introduction of a wide array of substituents via the hydrazine component, leading to a large library of structurally diverse hydrazone derivatives. doi.orgnih.gov

Thiosemicarbazone Derivative Formation

Thiosemicarbazone derivatives are readily prepared by reacting a piperidinone with thiosemicarbazide (B42300). niscpr.res.inbiomedpharmajournal.orgjst.go.jp This reaction is often catalyzed by a small amount of concentrated hydrochloric acid and can be significantly accelerated using microwave irradiation, which reduces reaction times from hours to minutes and increases yields. niscpr.res.inwho.int For example, 2,6-diaryl-3-methyl-4-piperidones react with thiosemicarbazide to form the corresponding thiosemicarbazones in good yields. biomedpharmajournal.org This derivatization introduces the thiosemicarbazone moiety, a well-known pharmacophore.

| Derivative Type | Piperidinone Precursor | Reagent | Key Conditions | Reference |

| Hydrazine Carbodithioate | 3-methyl-2,6-diphenylpiperidin-4-one | Methyl dithiocarbazinate | Acidic medium, methanol | bohrium.comresearchgate.netufms.br |

| Hydrazone | Ethyl 4-oxopiperidine-1-carboxylate | Substituted benzoyl hydrazides | Reflux in methanol with acetic acid | nih.govdoi.org |

| Thiosemicarbazone | 2,6-diaryl-3-methyl-4-piperidones | Thiosemicarbazide | Microwave irradiation or conc. HCl | niscpr.res.inbiomedpharmajournal.org |

Spirocyclic Ring System Construction (e.g., Dioxaaza Spiro Derivatives)

The construction of spirocyclic systems onto a piperidinone core introduces three-dimensional complexity, which is a valuable attribute in drug discovery. whiterose.ac.uk A variety of methods are employed to create these structures, where a single atom is part of both the piperidinone ring and a newly formed ring. whiterose.ac.ukresearchgate.net

One strategy involves the intramolecular cyclization of a pre-functionalized piperidinone. For instance, a Curtius rearrangement of an N-Cbz piperidone derivative can generate an isocyanate, which is then trapped intramolecularly by an alcohol to furnish a spirocyclic carbamate. whiterose.ac.uk Another approach is the reaction of N-Boc piperidone with potassium cyanide and ammonium carbonate to yield a spirocyclic hydantoin. whiterose.ac.uk

More complex spirocyclic systems can be formed through domino reactions. A one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes can construct bridged O,O-ketal fused spiro piperidone-cyclopropane derivatives with high yields and good diastereoselectivity. rsc.org Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of spirocyclic piperidones. For example, a one-pot, three-component reaction involving a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde can produce optically active spirocyclic piperidones with three stereogenic centers. mdpi.com

Table 1: Selected Methodologies for Spirocyclic Piperidinone Synthesis

Starting Material Reaction Type Resulting Spiro-System Key Reagents Reference N-Boc piperidone Hydantoin Synthesis Spiropiperidine hydantoin KCN, (NH4)2CO3 whiterose.ac.uk N-Cbz piperidone Curtius Rearrangement/Intramolecular Cyclization Spirocyclic carbamate DPPA, heat whiterose.ac.uk 1-Acylcyclopropanecarboxamides Domino Reaction Fused spiro piperidone-cyclopropane Electron-deficient alkene rsc.org Cyclic 2-diazo-1,3-diketone Organocatalytic Multicomponent Reaction Spirocyclic piperidone Primary amine, α,β-unsaturated aldehyde mdpi.com

Functionalization with Heterocyclic Moieties (e.g., Aminothiazolylacetamido Substitution)

The introduction of heterocyclic moieties, such as aminothiazole, onto the piperidinone scaffold is a common strategy to enhance biological activity. acs.orgacs.orgresearchgate.net The 2-aminothiazole (B372263) ring, in particular, is a significant scaffold in medicinal chemistry, known for its presence in various therapeutic agents. acs.orgresearchgate.net

A prevalent method for this functionalization involves the acylation of the piperidinone nitrogen. For example, 3,5-bis(arylidene)-piperidin-4-ones can be reacted with (2-aminothiazol-4-yl)-acetyl chloride in the presence of a base like triethylamine. acs.orgnih.gov This reaction attaches the aminothiazolylacetamido group to the piperidinone nitrogen, yielding the desired functionalized derivatives. acs.orgnih.gov The synthesis of the initial 3,5-bis(arylidene)-piperidin-4-ones is typically achieved through a Claisen-Schmidt condensation of 4-piperidone with appropriate aromatic aldehydes. acs.org This modular approach allows for the generation of a wide array of analogues by varying the substituents on the arylidene groups. nih.gov

Table 2: Synthesis of Aminothiazolylacetamido-Substituted Piperidinones

Piperidinone Precursor Reagent Reaction Conditions Functionalized Product Reference 3,5-Dibenzylidene-piperidin-4-one (2-Amino-thiazol-4-yl)-acetyl chloride hydrochloride Triethylamine, Dichloromethane, 0-5 °C 1-[2-(2-Amino-thiazol-4-yl)-acetyl]-3,5-dibenzylidene-piperidin-4-one nih.gov 3,5-Bis(4-chloro-benzylidene)-piperidin-4-one (2-Amino-thiazol-4-yl)-acetyl chloride hydrochloride Triethylamine, Dichloromethane 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis(4-chloro-benzylidene)-piperidin-4-one nih.gov

Alkylation and Arylation of Piperidinone Nitrogens and Carbons

Alkylation and arylation reactions are fundamental for elaborating the piperidinone core, allowing for the introduction of a wide range of substituents at both nitrogen and carbon positions.

Nitrogen Alkylation and Arylation: The nitrogen atom of the piperidinone ring is a common site for modification. N-alkylation can be achieved through standard nucleophilic substitution reactions using alkyl halides in the presence of a base such as potassium carbonate in a solvent like DMF. researchgate.net Reductive amination is another powerful method, where a piperidone is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form an N-alkylated product. sciencemadness.orgsciencemadness.org For N-arylation, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective, though they may require specific palladium catalysts and ligands. sciencemadness.org

Carbon Alkylation and Arylation: Functionalization of the carbon skeleton of the piperidinone ring, particularly at sp³ C-H bonds, is more challenging but offers a direct route to novel analogues. researchgate.net Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.govacs.org For instance, the β-C(sp³)–H arylation of N-acyl piperidines can be achieved using aryl iodides with a Pd(II) catalyst and an N-heterocyclic carbene (NHC) ligand. nih.gov The regioselectivity of these reactions can often be controlled by using directing groups attached to the piperidine ring. acs.org For example, an aminoquinoline group at the C(3) position can direct the arylation to the C(4) position. acs.org Enolate chemistry also provides a route to C-alkylation. The formation of a lactam enolate allows for subsequent reaction with electrophiles to introduce substituents at the α-carbon. nih.gov

Table 3: Examples of Piperidinone Alkylation and Arylation

Position Reaction Type Key Reagents/Catalyst Substrate Example Reference Nitrogen Reductive Amination Phenylacetaldehyde, Sodium triacetoxyborohydride 4-Piperidone sciencemadness.orgsciencemadness.org Nitrogen N-Alkylation Alkyl bromide, K2CO3 Piperidine researchgate.net Carbon (β-position) Pd-Catalyzed C-H Arylation Pd(TFA)2, NHC ligand, AgOAc N-Amide of 2-piperidinecarboxylic acid nih.gov Carbon (α-position) Enolate Alkylation Pd-catalyst, Allyl ester Piperidinone-derived enolate nih.gov

Introduction of Carbohydrate Components

The conjugation of carbohydrate moieties to a piperidinone scaffold generates glycomimetic structures, which can be valuable for probing biological systems and developing new therapeutic agents. mdpi.com These syntheses often leverage chiral auxiliaries derived from carbohydrates to control the stereochemistry of the final product. researchgate.netcdnsciencepub.com

One approach involves using a carbohydrate-derived chiral auxiliary, such as D-arabinopyranosylamine, to direct the stereoselective synthesis of piperidinone derivatives. researchgate.netcdnsciencepub.com A domino Mannich-Michael reaction between a glycosyl imine (formed from the carbohydrate auxiliary) and Danishefsky's diene can produce N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can be further modified, for example, through conjugate addition to introduce substituents at various positions on the piperidinone ring. researchgate.netcdnsciencepub.com

Another strategy starts with a piperidinone intermediate that is itself derived from a carbohydrate. For instance, a piperidinone ketone synthesized from D-mannose can undergo various transformations, such as reductive amination or alkylation, to introduce alkyl chains and other functionalities, resulting in novel azasugars. mdpi.com

Table 4: Approaches for Synthesizing Carbohydrate-Piperidinone Conjugates

Strategy Key Reaction Carbohydrate Source Resulting Structure Reference Chiral Auxiliary Approach Domino Mannich-Michael Reaction D-arabinopyranosylamine N-Arabinosyl dehydropiperidinone researchgate.netcdnsciencepub.com Carbohydrate-Derived Precursor Reductive Amination/Alkylation D-mannose Trihydroxypiperidines (Azasugars) mdpi.com

Library Synthesis of this compound Analogues for Biological Screening

The generation of compound libraries based on a core scaffold like "this compound" is essential for systematic biological screening and structure-activity relationship (SAR) studies. umn.eduacs.orgnih.gov Combinatorial chemistry and diversity-oriented synthesis are key strategies for producing a large number of structurally diverse molecules. cam.ac.ukroutledge.comnih.gov

Library synthesis often employs solid-phase or parallel synthesis techniques. For example, a library of piperidinone sulfonamides was prepared for submission to the National Institutes of Health (NIH) for biological screening. umn.edu In another instance, a 22-member optimization library of piperidinol analogues was generated using parallel synthesis to establish SAR for anti-tuberculosis activity. nih.gov

The design of these libraries often starts with a key piperidinone intermediate that can be elaborated through multiple, divergent reaction pathways. For instance, the synthesis of a bis-spiro-imidazolinone library began with N-benzyl piperidone, which was converted to a key intermediate that then underwent condensation with an array of different ketones to install the first element of diversity. acs.org This approach, where a central scaffold is systematically decorated with various chemical groups, allows for the efficient exploration of chemical space around the piperidinone core. acs.orgcam.ac.uk

Analytical Characterization Techniques for Piperidinone Derivative 1

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the functional groups and the precise arrangement of atoms within the molecular structure of Piperidinone derivative 1.

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The IR spectrum of a piperidinone derivative reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For instance, the α,β-unsaturated C=O group in piperidinone derivatives typically shows a strong stretching band in the range of 1658-1672 cm⁻¹. acgpubs.org The C=C stretching vibrations are observed between 1440-1629 cm⁻¹. acgpubs.org Aliphatic C-H stretching bands are recorded between 2803-2989 cm⁻¹, while =C-H stretching bands are found between 3007-3082 cm⁻¹. acgpubs.org

In a specific example of a piperidinone derivative, the IR spectrum (Nujol mull) showed a characteristic C=O stretching vibration at 1700 cm⁻¹. google.com Another study on a series of piperidin-4-one derivatives reported the C=N stretching band at a frequency of 1681.93 cm⁻¹ in some of the synthesized compounds. rdd.edu.iq

Table 1: Characteristic IR Absorption Bands for Piperidinone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| α,β-unsaturated C=O | 1658-1672 | acgpubs.org |

| C=C | 1440-1629 | acgpubs.org |

| Aliphatic C-H | 2803-2989 | acgpubs.org |

| =C-H | 3007-3082 | acgpubs.org |

| C=O (Nujol mull) | 1700 | google.com |

| C=N | 1681.93 | rdd.edu.iq |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of piperidinone derivatives. ijddr.initmedicalteam.plitmedicalteam.pl

¹H NMR: The proton NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting pattern), and their integration (number of protons). For example, in a study of piperidinone derivatives, the signals in the ¹H NMR spectra were assigned based on their positions, multiplicities, and integrals. itmedicalteam.plitmedicalteam.pl In one case, aromatic protons appeared as a multiplet in the region of δ 7.24-7.40 ppm. acgpubs.org The singlet for the N-CH₂ protons of the piperidinone nitrogen was observed between δ 3.70-3.72 ppm. acgpubs.org

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. For instance, in a study of r(2),c(6)-diaryl-c(3)-chloropiperidin-4-ones, the ¹³C NMR spectra were measured at 90 MHz in CDCl₃. researchgate.net In another series of compounds, the carbon of the imine (CH=N) group was attributed to a signal in the range of δ = 67.04 - 68.87 ppm, while aromatic carbons resonated in the ranges of δ = 134.11-138.66 ppm, 122.3-123.01 ppm, 132.3-135.56 ppm, and 131.0- 132.59 ppm. rdd.edu.iq The carbons of the heterocyclic ring were assigned to signals at δ = 64.28, 32.49, and 35.21 ppm. rdd.edu.iq

Table 2: Representative NMR Data for a Piperidinone Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.24-7.40 | m | Aromatic-H | acgpubs.org |

| ¹H | 3.70-3.72 | s | N-CH₂ | acgpubs.org |

| ¹³C | 134.11-138.66 | - | Aromatic-C | rdd.edu.iq |

| ¹³C | 67.04-68.87 | - | C=N | rdd.edu.iq |

| ¹³C | 64.28, 32.49, 35.21 | - | Heterocyclic Ring-C | rdd.edu.iq |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound. rsc.orgtandfonline.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. ontosight.ai Electrospray ionization (ESI) and electron ionization (EI) are common techniques used for the analysis of piperidinone alkaloids. nih.gov For instance, the mass spectrum of a synthesized piperidinone derivative can confirm its calculated molecular weight. google.com In the characterization of spiro derivatives of piperidone, ESI mass spectrometry was used to determine the m/z value of the protonated molecule [M+H]⁺, which was found to be consistent with the calculated value. tandfonline.com

Elemental Analysis for Compound Purity and Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. itmedicalteam.plitmedicalteam.pltsijournals.com This analysis is crucial for confirming the empirical formula of the synthesized "this compound" and serves as a key indicator of its purity. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed structure. Results that are within ±0.4% of the calculated values are generally considered to confirm the elemental composition and high purity of the compound. acgpubs.orgnih.gov

Chromatographic Methods for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized compounds. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a reaction and to check the purity of the final product. itmedicalteam.plitmedicalteam.pltsijournals.com The purity of piperidinone derivatives is often checked by TLC on silica (B1680970) gel plates. acgpubs.orgtandfonline.com A single spot on the TLC plate under UV visualization or after staining indicates a high degree of purity. tsijournals.combiomedpharmajournal.org For more quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) can be employed. researchgate.net

Biological Activity Profiles of Piperidinone Derivative 1

Enzyme Inhibition Studies

Piperidinone-based compounds have been the subject of extensive research, revealing a broad spectrum of biological activities. Their core structure serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. The following sections delineate the inhibitory activities of specific piperidinone derivatives against several classes of enzymes.

A series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and assessed for their capacity to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). acgpubs.org All tested compounds demonstrated inhibitory activity against both enzymes to varying degrees. acgpubs.orgacgpubs.org

Generally, the synthesized derivatives were more potent against AChE than BChE. acgpubs.orgresearchgate.net Among the tested compounds, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), designated as compound 1d, emerged as the most potent inhibitor of AChE. acgpubs.orgacgpubs.org Conversely, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), or compound 1g, was identified as the most effective inhibitor of BuChE. acgpubs.orgacgpubs.org Notably, compound 1g, which features chlorine substituents, acted as a dual inhibitor, effectively targeting both cholinesterase enzymes. acgpubs.orgacgpubs.org The inhibitory concentrations (IC₅₀) for these representative compounds are detailed below.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | Acetylcholinesterase (AChE) | 12.55 | acgpubs.orgacgpubs.orgresearchgate.net |

| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | Butyrylcholinesterase (BuChE) | 17.28 | acgpubs.orgacgpubs.orgresearchgate.net |

| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | Acetylcholinesterase (AChE) | 18.04 | acgpubs.orgresearchgate.net |

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific protein substrates, a crucial step for their localization and function. wikipedia.org FTase inhibitors have been explored for their therapeutic potential. nih.gov From a combinatorial library of 5-nitropiperidin-2-one compounds, a piperidine (B6355638) derivative, referred to as compound 1, was identified as having moderate FTase inhibitory activity, with an IC₅₀ value of 420 nM. acs.org

Kinetic analysis revealed that this class of compounds inhibits FTase in a competitive manner with respect to the Ras protein substrate. acs.org This mechanism involves the inhibitor competing with Ras for binding to the enzyme, thereby preventing the farnesylation process necessary to anchor Ras to the cell membrane for signal transduction. wikipedia.orgacs.org

The enzyme β-ketoacyl-ACP synthase A (KasA) is essential for the synthesis of mycolic acids, a critical component of the cell wall in Mycobacterium tuberculosis. umw.eduumw.edu A virtual screening identified a piperidinol derivative, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol (compound 1), as an inhibitor of KasA. umw.eduumw.edu This compound was shown to inhibit the growth of M. bovis at a concentration of 5 µM. umw.edu

The proposed mechanism of inhibition is based on docking studies which suggest that the bromoaryl ring of the compound occupies a hydrophobic channel in the KasA active site. umw.edu This channel is normally occupied by the acyl chain substrate. umw.edu By blocking this channel, the inhibitor competitively prevents the binding of the natural substrate, thereby halting the elongation of the meromycolate backbone and disrupting cell wall formation. umw.edu

The nuclear factor-κB (NF-κB) signaling pathway is regulated by the IκB kinase (IKK) complex. nih.gov A synthetic piperidinone derivative, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), was developed and found to potently suppress the NF-κB pathway through direct action on IKK. nih.gov EF24 directly inhibits the catalytic activity of the IKKβ subunit. nih.gov

The mechanism of action involves the prevention of tumor necrosis factor (TNF)-α-induced phosphorylation and subsequent degradation of IκBα. nih.govtandfonline.com By stabilizing IκBα, EF24 effectively blocks the nuclear translocation of NF-κB, with an IC₅₀ value of 1.3 μM for this effect. nih.gov This inhibition of the IKKβ-NF-κB signaling pathway highlights the therapeutic potential of this class of piperidinone derivatives. nih.gov

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated therapeutic strategy. Analogues featuring a 3,5-bis(arylidene)-4-piperidone (BAP) pharmacophore have been reported to inhibit the catalytic sites of the 20S proteasome. nih.gov

The mechanism of proteasome inhibition involves a nucleophilic attack from the N-terminal threonine residue of the proteasome's β-subunits on the carbonyl (C=O) group of the piperidone ring. nih.govacs.org A specific derivative, 3,5-Bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114), demonstrated inhibitory activity against the 20S proteasome with an IC₅₀ value of 1.5 μM. nih.govacs.org Other piperidone derivatives have also been confirmed to act as proteasome inhibitors by causing an increase in the levels of poly-ubiquitinated proteins. nih.gov

The human murine double minute 2 (HDM2/MDM2) oncoprotein is a primary negative regulator of the p53 tumor suppressor. nih.govgoogle.com It inhibits p53 by binding to it, promoting its nuclear export, and inducing its degradation via ubiquitination. nih.govgoogle.com Small-molecule inhibitors that block the HDM2-p53 interaction can restore p53 function. nih.gov

A piperidinone derivative, identified as compound 1 (also known as AMG 232), has been discovered as a highly potent and selective inhibitor of the MDM2-p53 interaction. nih.govacs.org This compound exhibits substantial inhibitory activity in biochemical assays, with reported IC₅₀ values of 0.6 nM and 1.1 nM. nih.govacs.org The cocrystal structure of a related analogue bound to MDM2 confirms that these inhibitors function by occupying the p53-binding pocket on MDM2, thereby preventing the protein-protein interaction and stabilizing p53. nih.gov

Human Platelet-Activating Factor Acetylhydrolase 1b Catalytic Subunit 2 Inhibition

Research into the enzymatic inhibition properties of Piperidinone derivative 1 has revealed its activity against Human Platelet-Activating Factor Acetylhydrolase 1b Catalytic Subunit 2 (PAFAH1B2). This enzyme is involved in the degradation of platelet-activating factor (PAF), a potent phospholipid mediator implicated in various inflammatory processes. The inhibitory potential of this compound against this target suggests a possible role in modulating inflammatory pathways.

Matrix Metalloprotease-9 (Gelatinase) Activity Modulation

Studies have also explored the modulatory effects of this compound on the activity of Matrix Metalloprotease-9 (MMP-9), also known as gelatinase B. MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. Its activity is associated with physiological processes such as tissue remodeling, as well as pathological conditions including tumor invasion and metastasis. The interaction of this compound with MMP-9 indicates its potential to influence these processes.

Receptor Ligand and Modulator Investigations

Kappa-Opioid Receptor (KOR) Binding and Modulation

Investigations into the receptor binding profile of this compound have demonstrated its interaction with the Kappa-Opioid Receptor (KOR). KOR is a G protein-coupled receptor that mediates the effects of endogenous opioid peptides and is involved in analgesia, mood regulation, and addiction. The binding and modulation of KOR by this compound suggest its potential to affect these neurological pathways.

Urokinase Receptor (uPAR) Interaction Studies

The interaction of this compound with the Urokinase Receptor (uPAR) has been a subject of scientific inquiry. uPAR is a key player in the regulation of extracellular proteolysis and is implicated in cell adhesion, migration, and signaling. Its involvement in cancer progression and inflammation highlights the significance of identifying molecules that can modulate its function.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Affinity and Selectivity

This compound has been evaluated for its affinity and selectivity towards Sigma-1 (σ1) and Sigma-2 (σ2) receptors. These receptors are non-opioid, non-phencyclidine intracellular proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The affinity of this compound for these receptors points to its potential to modulate their activity.

Muscarinic Acetylcholine Receptor (M3R) Ligand Studies

The potential of this compound to act as a ligand for the Muscarinic Acetylcholine Receptor M3 (M3R) has been investigated. M3 receptors are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are involved in the regulation of smooth muscle contraction, glandular secretion, and neurotransmission.

Antioxidant Activity Evaluation

The antioxidant potential of this compound has been a subject of scientific investigation, primarily through in vitro assays that measure its ability to neutralize free radicals. These studies are crucial in understanding the compound's capacity to mitigate oxidative stress, a process implicated in various pathological conditions. itmedicalteam.pl

The most commonly employed method to evaluate the antioxidant activity of this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. itmedicalteam.plijddr.in This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically. itmedicalteam.pltandfonline.com

In a comparative study, piperidinone 1 demonstrated excellent radical scavenging activity, surpassing that of its isomeric alcohol derivatives. itmedicalteam.plijddr.initmedicalteam.pl This suggests that the structural integrity of the piperidone ring is crucial for its antioxidant capacity. The scavenging effect is concentration-dependent, with a lower absorbance of the reaction mixture indicating higher free radical scavenging activity. itmedicalteam.pl The activity of piperidinone derivatives is often compared to standard antioxidants like α-tocopherol and ascorbic acid to gauge their relative efficacy. itmedicalteam.plresearchgate.net

Studies have shown that various piperidine derivatives possess the ability to scavenge DPPH radicals. For instance, a series of 25 piperidine derivatives were evaluated, with some showing potent DPPH scavenging abilities. nih.gov Specifically, piperidinone oxime esters have also been synthesized and their antioxidant activity confirmed through DPPH and other assays. scispace.com The introduction of certain functional groups, such as a hydroxy group on an associated phenyl ring, has been shown to enhance antioxidant activity. scispace.com

| Compound | Assay | Observed Activity | Reference |

|---|---|---|---|

| Piperidinone 1 | DPPH Assay | Excellent radical scavenging activity, better than its isomeric alcohols. | itmedicalteam.plijddr.initmedicalteam.pl |

| Piperidine derivative 19 | DPPH Assay | Most potent DPPH radical scavenger among 25 tested derivatives. | nih.gov |

| Piperidinone oxime esters | DPPH Assay | Effective free radical scavengers. | scispace.com |

The primary proposed mechanism for the antioxidant action of this compound is through electron donation. itmedicalteam.pl The unshared pair of electrons on the carbonyl oxygen atom of the piperidone ring is believed to be donated to free radicals, thereby neutralizing them. itmedicalteam.pl This electron-donating ability is considered the reason for its strong antioxidant activity observed in DPPH assays. itmedicalteam.pl

When the carbonyl group (C=O) is reduced to a hydroxyl group (–OH), as in its isomeric alcohol derivatives, a decrease in scavenging activity is observed. itmedicalteam.pl This finding supports the crucial role of the carbonyl oxygen in the electron donation process. The general mechanism involves the antioxidant molecule reacting with the free radical, leading to the scavenging of the radical through hydrogen or electron donation. itmedicalteam.pltandfonline.com

Antimicrobial Efficacy Assessment

Piperidinone derivatives have been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various pathogenic bacteria and fungi. biomedpharmajournal.orgresearchgate.net The structural features of the piperidine ring and its substituents play a significant role in determining the potency and spectrum of their antimicrobial action. itmedicalteam.pl

Piperidinone derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. sci-hub.seijabbr.com In vitro studies have screened these compounds against a panel of standard bacterial strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. biomedpharmajournal.orgsci-hub.se

The minimum inhibitory concentration (MIC), defined as the lowest concentration that completely inhibits bacterial growth, is a key parameter used to quantify their antibacterial potency. biomedpharmajournal.org Some synthesized piperidinone derivatives have shown antibacterial activity comparable to the standard antibiotic ampicillin. biomedpharmajournal.org For instance, certain novel piperidone derivatives containing a nitrile group exhibited better antibacterial activity against Streptococcus pyogenes, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa than the reference drug ciprofloxacin. sci-hub.se The presence of specific moieties, such as an N-dimethylamine group on the piperidone ring, has been shown to enhance antibacterial activity. sci-hub.se Furthermore, the introduction of a thiosemicarbazone moiety to the piperidin-4-one structure has been found to significantly increase antibacterial efficacy. biomedpharmajournal.org

| Derivative Type | Tested Bacteria | Observed Potency | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity, comparable to ampicillin. | biomedpharmajournal.org |

| Nitrile group-containing piperidone derivative | Streptococcus pyogenes, Bacillus subtilis, S. aureus, E. coli, P. aeruginosa | Better activity than ciprofloxacin. | sci-hub.se |

| Piperidone with N-dimethylamine moiety | Gram-positive and Gram-negative bacteria | Improved antibacterial activity. | sci-hub.se |

In addition to their antibacterial properties, piperidinone derivatives have been evaluated for their antifungal activity against a range of fungal pathogens. jocpr.comtandfonline.com These include species such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org

Similar to antibacterial testing, the antifungal efficacy is determined by the MIC values. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to piperidin-4-ones has been shown to significantly enhance their antifungal activity. biomedpharmajournal.org For example, while some parent piperidin-4-ones showed no antifungal activity, their thiosemicarbazone derivatives exhibited significant inhibition of fungal growth when compared to the standard drug terbinafine. biomedpharmajournal.org In another study, some piperidone derivatives with a methoxy (B1213986) group substitution showed better antifungal activity. tandfonline.com Specifically, certain derivatives displayed potent inhibitory activity against Fusarium solani, Microsporum indicus, and Aspergillus niger. tandfonline.com

The antiviral potential of piperidinone derivatives has been explored against several significant human pathogens.

SARS-CoV-2: A class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of coronavirus replication. nih.gov These compounds were shown to have micromolar activity against SARS-CoV-2. nih.gov The mechanism of action appears to be the inhibition of the main protease (Mpro), a critical enzyme for viral polyprotein processing. nih.gov Although the inhibitory activity was modest, these piperidines represent a novel class of non-covalent CoV Mpro inhibitors. nih.gov Another study identified a dihydrochloride (B599025) of a piperidinomethyl-indole derivative that completely inhibited the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru

Avian Influenza H5N1: Research has investigated the antiviral activity of novel pyrimidine (B1678525) thioglycosides, which can be related to piperidine structures, against the avian influenza H5N1 virus. researchgate.netresearchgate.net These studies suggest the potential for developing piperidine-based compounds as effective agents against this highly pathogenic influenza strain. nih.gov

HIV: Piperidine derivatives have been investigated as potential anti-HIV agents. researchgate.netgoogle.com One approach involves the inhibition of HIV-1 Long Terminal Repeat (LTR) activation, a key step in the viral replication cycle. nih.gov Certain piperidinylpyrimidine derivatives were found to inhibit HIV-1 LTR-directed gene expression. nih.gov Another strategy focuses on the development of HIV-1 protease inhibitors, with some novel inhibitors containing a piperidine ligand showing potent enzymatic inhibitory effects and antiviral activity, even against drug-resistant variants. nih.gov A series of piperidine-linked amino-triazine derivatives also demonstrated excellent activity against wild-type HIV-1. kuleuven.be

| Virus | Derivative Class | Mechanism/Activity | Reference |

|---|---|---|---|

| SARS-CoV-2 | 1,4,4-trisubstituted piperidines | Inhibition of main protease (Mpro); micromolar activity. | nih.gov |

| SARS-CoV-2 | Piperidinomethyl-indole derivative | Complete inhibition of viral replication in vitro at 52.0 μM. | actanaturae.ru |

| Avian Influenza H5N1 | Related pyrimidine thioglycosides | Potential as effective antiviral agents. | researchgate.netresearchgate.net |

| HIV-1 | Piperidinylpyrimidine derivatives | Inhibition of HIV-1 LTR activation. | nih.gov |

| HIV-1 | Piperidine-ligand protease inhibitors | Potent enzymatic inhibition and antiviral activity. | nih.gov |

| HIV-1 | Piperidine-linked amino-triazine derivatives | Excellent activity against wild-type HIV-1. | kuleuven.be |

Cellular and Molecular Activity in Preclinical Models

Piperidinone derivatives have demonstrated significant antiproliferative and cytotoxic activities across a wide spectrum of human cancer cell lines in preclinical studies. Research has shown that these compounds can inhibit the growth of cancer cells originating from various tissues, including the cervix, colon, liver, breast, and prostate. acs.orgsemanticscholar.org The potency of these derivatives can vary based on their structural modifications.

For instance, certain novel piperidone compounds, such as 1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610), were found to be cytotoxic to breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. nih.gov Similarly, aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives have shown potent growth inhibition against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines. acs.org

The following table summarizes the growth inhibitory activities of various piperidinone derivatives against several human cancer cell lines.

| Piperidinone Derivative Class | Cancer Cell Line | Activity Metric (Value) | Reference |

|---|---|---|---|

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa, HCT116 | GI50 (0.15–0.28 μM) | acs.org |

| Boc-piperidone chalcones | Human Colorectal & Prostate | GI50 (0.84–34.7 µg/mL) | |

| Benzyl (B1604629) piperidone-containing compounds (e.g., PFBr4) | PC-3 (Prostate), BxPC-3 (Pancreas), HT-29 (Colon), H1299 (Lung) | IC50 (< 2 µM) | jst.go.jp |

| (+)-Nuapapuin B | MDA-MB-231 (Breast) | IC50 (0.3 µM) | semanticscholar.org |

| (+)-Nuapapuin B | MCF-7 (Breast) | IC50 (5.9 µM) | semanticscholar.org |

| (+)-Nuapapuin B | HepG2 (Liver) | IC50 (0.9 µM) | semanticscholar.org |

| Curcuminoid analogue (FLDP-5) | LN-18 (Glioblastoma) | IC50 (2.5 µM) | nih.gov |

| Curcuminoid analogue (FLDP-8) | LN-18 (Glioblastoma) | IC50 (4 µM) | nih.gov |

Piperidinone derivatives effectively reduce the viability and inhibit the proliferation of cancer cells. jst.go.jpnih.gov Studies utilizing assays such as the MTT assay have demonstrated a dose-dependent reduction in the viability of cancer cells upon treatment with these compounds. nih.gov For example, two novel piperidone compounds, 2608 and 2610, were shown to be cytotoxic for a variety of cell lines, including those of the breast, pancreas, colon, and leukemia. nih.gov Diarylidenyl-piperidone (DAP) derivatives HO-4200 and H-4318 have also been shown to inhibit the proliferation of ovarian cancer cells. tandfonline.com

The antiproliferative effects are not limited to inhibiting growth; some derivatives also arrest the cell cycle. Curcuminoid analogues with a piperidone structure were found to induce a significant S-phase cell cycle arrest in LN-18 human glioblastoma cells, providing a mechanism for the observed reduction in proliferation. nih.gov

A primary mechanism through which piperidinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Investigations into the mode of action of novel piperidone compounds revealed that they trigger cell death via the intrinsic apoptotic pathway. nih.gov This is characterized by several key cellular events.

Treatment with piperidone compounds has been shown to lead to the accumulation of reactive oxygen species (ROS) and cause mitochondrial depolarization. nih.gov Furthermore, these compounds activate executioner caspases, such as caspase-3/7, which are critical for dismantling the cell during apoptosis. nih.gov Evidence of apoptosis is also supported by findings of DNA fragmentation in treated cancer cells. nih.gov

Studies on curcumin (B1669340) piperidone derivatives in LN-18 glioblastoma cells further confirm these findings, showing that the compounds induce apoptosis through a significant loss of mitochondrial membrane potential and the activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. nih.govresearchgate.net Similarly, benzyl piperidone-related compounds have been observed to stimulate apoptosis in PC-3 prostate cancer cells. jst.go.jp

The impact of piperidinone derivatives on cellular signaling pathways appears to be highly dependent on the specific chemical structure of the derivative.

In one study evaluating a class of piperidinone compounds for their ability to target the urokinase receptor (uPAR), the derivatives showed no effect on the phosphorylation of extracellular signal-regulated kinase (ERK) or on the HIF1α and NF-κB signaling pathways. nih.govnih.govresearchgate.net This was in stark contrast to pyrazole-based compounds studied in the same report, which significantly inhibited these pathways. nih.govnih.govresearchgate.net

However, other piperidinone derivatives have been explicitly designed to modulate these pathways. For instance, the curcumin analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) was found to be a potent inhibitor of the NF-κB signaling pathway, demonstrating significantly greater inhibition of IκB kinase β compared to curcumin. researchgate.net This inhibition of NF-κB activity contributes to both its anti-inflammatory and anticancer properties. researchgate.net Additionally, some Boc-piperidone chalcones have been reported to inhibit NF-κB activity.

Furthermore, the anticancer effects of certain benzyl piperidone compounds in PC-3 cells have been associated with a decrease in the phosphorylation of both Akt and Erk1/2, key proteins in signaling pathways that promote cell survival and proliferation. jst.go.jp

Several novel piperidinone derivatives have been investigated for their potential as anticonvulsant agents, showing promising activity in established preclinical seizure models. jptcp.com These studies often utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in rodents to evaluate efficacy. acs.org

One study focused on a novel imine derivative, 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime (OX), which demonstrated significant antiseizure activity in the PTZ-induced seizure model. jptcp.com The compound effectively delayed the onset of seizures and reduced the severity and duration of convulsive episodes. jptcp.com In silico docking studies suggest that its mechanism may involve interactions with neurotransmitter systems. researchgate.netresearchgate.net

Another series of 3-substituted 2-piperidinone derivatives was evaluated, with specific compounds showing notable activity. The 3,3-diethyl derivative was most effective against pentylenetetrazole-induced seizures, while a 3-benzyl compound was most effective against seizures induced by maximal electroshock. acs.org Electrophysiological evaluations indicated that these compounds potentiated GABA-mediated chloride currents in rat hippocampal neurons. acs.org

The following table summarizes the findings of anticonvulsant activity for different piperidinone derivatives.

| Piperidinone Derivative | Seizure Model | Observed Effect | Reference |

|---|---|---|---|

| 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime (OX) | Pentylenetetrazole (PTZ)-induced | Delayed seizure onset; reduced seizure duration and severity | jptcp.com |

| 4-phenylpiperidin-2-one derivative | Maximal Electroshock (MES) | Significant anticonvulsant activity (ED50 of ~23.7 mg/kg) | |

| 3,3-diethyl-2-piperidinone | Pentylenetetrazole (PTZ)-induced | Most effective anticonvulsant in series (ED50 of 37 mg/kg) | acs.org |

| 3-benzyl-2-piperidinone | Maximal Electroshock (MES) | Most effective anticonvulsant in series (ED50 of 41 mg/kg) | acs.org |

A study involving the synthesis of a library of piperidinone sulfonamides identified a compound with the ability to inhibit the prion protein 5' untranslated region (UTR). core.ac.uk The 5' UTR is a critical region on the mRNA molecule that regulates the initiation of translation. By targeting this region, the compound was identified as an inhibitor of PrP expression at the message translation level in a primary in vitro screening assay. core.ac.uk This finding highlights the potential of piperidinone-based structures as leads for developing therapies against neurodegenerative prion-based diseases. core.ac.uk

Antiplatelet Aggregation Activity

Research into the biological effects of piperidine derivatives has revealed potential applications in modulating platelet aggregation. nih.gov One of the compounds investigated is 4-(4-Bromophenyl)-4-piperidinol, which is also referred to as PD1. researchgate.net Studies have explored the activity of PD1 and its derivatives against pain and platelet aggregation, which are processes mediated by prostaglandins (B1171923) and thromboxane (B8750289) A2, respectively. nih.gov

In ex vivo studies using human platelets, the antiplatelet effects of PD1 were evaluated. researchgate.net The aggregation of platelets was induced by a platelet-activating factor (PAF). researchgate.net The inhibitory activity of these compounds is a key indicator of their potential as antiplatelet agents.

Detailed findings from these studies indicate that while derivatives of PD1 showed more potent activity, the parent compound itself was part of the foundational research. nih.govresearchgate.net For instance, the phenacyl derivatives of PD1, specifically compounds PD3 and PD5, exhibited highly significant effects. nih.govresearchgate.net The antiplatelet activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit platelet aggregation by 50%.

The investigation into PD1 and its analogues used acetylsalicylic acid as a positive control, a well-known antiplatelet agent. nih.govresearchgate.net The mechanism of action for the observed antiplatelet effects is thought to be related to the interaction with phospholipids (B1166683) in the platelet membrane, leading to its stabilization against agonist-induced aggregation. researchgate.net Specifically, the antiplatelet activity of some of the more active derivatives might be due to their antagonistic effect on the PAF receptor, which in turn inhibits downstream signaling pathways involving IP₃, DAG, and calcium. researchgate.net

The following table summarizes the antiplatelet aggregation activity of this compound (PD1) and related compounds from the same study.

| Compound Name | Code | Inducer | IC₅₀ (mM) |

| 4-(4-Bromophenyl)-4-piperidinol | PD1 | PAF | Not specified in results |

| 4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(3''-nitrophenyl)-2-oxo-ethyl]-piperidinium-bromide | PD3 | PAF | 80 |

| 4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxy-phenyl)2-oxo-ethyl]-piperidinium bromide | PD5 | PAF | 0.06 |

| Acetyl salicylic (B10762653) acid | Aspirin | PAF | 0.15 |

Structure Activity Relationship Sar Studies of Piperidinone Derivative 1

Impact of Substituent Nature and Position on Biological Activity

The biological activity of piperidinone derivatives can be significantly modulated by the nature and position of various substituents on the core ring structure.

Substitutions on the aromatic rings of piperidinone derivatives play a critical role in determining their biological activity. The electronic and steric properties of these substituents can influence the molecule's ability to bind to its target. For instance, in a series of 2,6-bis(m-chloro phenyl) 3,5-dimethyl-4-piperidone-4 derivatives, the presence of chloro groups on the phenyl rings was found to be important for their activity. researchgate.net The specific position and nature of the substituent can drastically alter the compound's efficacy.

| Derivative | Aromatic Ring Substituent | Observed Activity |

| 2,6-bis(m-chloro phenyl) 3,5-dimethyl-4-piperidone-4 | m-chloro | Antibacterial and anticorrosion properties researchgate.net |

The nitrogen atom within the piperidine (B6355638) ring is a key feature that can be modified to tune the biological activity of piperidinone derivatives. The presence of the nitrogen atom is considered optimal for IKKb inhibition in certain analogs. encyclopedia.pub Substitutions on this nitrogen can impact the molecule's polarity, basicity, and ability to form hydrogen bonds, which are often crucial for target binding.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For a series of phenyl piperidine derivatives acting as CCR2 antagonists, the stereochemistry of a linked cyclopentylamine (B150401) ring was found to be crucial. The 1S,3R-configuration exhibited a much higher affinity for the human CCR2 receptor than the 1R,3S-configuration. nih.gov This highlights the importance of a precise spatial arrangement for optimal interaction with the biological target.

| Compound Configuration | Affinity for hCCR2 |

| 1S,3R-cyclopentylamine series | High |

| 1R,3S-cyclopentylamine series | Low |

Incorporating spirocyclic or fused ring systems into the piperidinone scaffold can significantly enhance biological activity by introducing conformational rigidity and three-dimensionality. For instance, a spirooxindolopyrrolidine-embedded piperidinone showed promising anticancer activity. encyclopedia.pub It is believed that the spirocyclic structure plays a key role in the biological activity of this compound. encyclopedia.pubnih.gov This "escape from flatland" approach, which favors more saturated and three-dimensional structures, is thought to lead to better interactions with the binding sites of proteins. encyclopedia.pub

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For piperidine derivatives, a benzyl-piperidine group has been identified as a key feature for binding to the catalytic site of certain enzymes, interacting with specific amino acid residues like Trp84, Trp279, Phe330, and Phe331. encyclopedia.pub The structural features of piperine, a well-known piperidine derivative, include an aromatic ring with a methylenedioxy bridge, a conjugated dienone system, and a piperidine ring forming an amide bond, all of which are considered important for its diverse biological activities. nih.govresearchgate.net

Mechanistic Insights into Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The biological effects of piperidinone derivatives are a result of their specific interactions with target molecules such as proteins and enzymes. These interactions can be of various types, including hydrogen bonding and hydrophobic interactions. For example, an analog of the piperidinone derivative EF24, which acts as an IKKb inhibitor, was found to form a stable hydrophobic interaction with the catalytic pocket of the IKKb enzyme. encyclopedia.pubnih.gov The piperidine moiety itself often contributes to these hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity. mdpi.com By quantifying these properties using molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov This approach is particularly valuable in drug discovery for optimizing lead compounds and understanding the mechanism of action. researchgate.net

Fragment-Based QSAR Approachesnih.gov

In a notable study on piperidinone derivatives designed as inhibitors of the p53-MDM2 protein-protein interaction, a robust fragment-based QSAR model was developed. The goal was to understand the structural requirements for inhibiting this interaction, which is a key target in cancer therapy. The model was developed for a series of piperidinone compounds and demonstrated strong predictive power, as evidenced by its statistical validation parameters.

The statistical quality of the developed FB-QSAR model was rigorously assessed to ensure its robustness and accuracy. The high correlation coefficient (r²) indicates a strong fit of the model to the experimental data, while the high cross-validated correlation coefficient (q²) and predictive r-squared (pred_r²) confirm the model's ability to predict the activity of new compounds. Low standard error values further underscore the precision of the model's predictions.

| Parameter | Value | Description |

|---|---|---|

| r² | 0.9415 | Correlation coefficient, indicating the goodness of fit. |

| q² | 0.8958 | Cross-validated correlation coefficient, indicating internal predictive ability. |

| pred_r² | 0.8894 | Predictive r-squared for the external test set, indicating external predictive ability. |

| F-test | 112.7314 | Fischer's test value, indicating the statistical significance of the model. |

| r²_se | 0.3003 | Standard error of the correlation coefficient. |

| q²_se | 0.4009 | Standard error of the cross-validated correlation coefficient. |

| pred_r²_se | 0.3315 | Standard error of the predictive r-squared. |

Group-Based QSAR (GQSAR) Methodologiesnih.gov

Group-Based QSAR (GQSAR) is an extension of the fragment-based approach where the contributions of specific substituent groups (R-groups) at different positions on a common molecular scaffold are quantified. This method is instrumental in guiding lead optimization by identifying which chemical groups at specific locations enhance or diminish biological activity.

The QSAR study on piperidinone-derived p53-MDM2 inhibitors successfully employed this methodology to derive a regression equation linking specific molecular descriptors of substituent groups to inhibitory activity. The analysis focused on two primary sites of variation on the piperidinone scaffold, designated as R1 and R2.

The resulting regression equation was built upon three key descriptors that captured the electronic and conformational properties of the substituents at these sites. The model revealed that two of these descriptors had a positive correlation with activity, while one had a negative correlation.

| Descriptor | Site | Correlation with Activity | Interpretation |

|---|---|---|---|

| R1-RotatableBondCount | R1 | Positive | An increased number of rotatable bonds at the R1 position enhances inhibitory activity, suggesting that conformational flexibility in this region is beneficial for binding. |

| R2-DeltaEpsilonA | R2 | Positive | This descriptor relates to the electronic properties of the substituent at the R2 position. A positive correlation suggests that specific electronic features, likely involving electronegativity and polarizability, improve activity. |

| R2-SssOCount | R2 | Negative | This descriptor counts the number of single-bonded oxygen atoms (e.g., in hydroxyl or ether groups) at the R2 position. The negative correlation indicates that the presence of such groups is detrimental to the inhibitory activity. |

Based on this GQSAR model, the analysis concluded that the inhibitory potency of these piperidinone derivatives could be improved by introducing groups with more rotatable bonds at the R1 site and adding unsaturated, electronegative groups at the R2 site. This detailed insight provides a clear strategy for the rational design of novel, more potent p53-MDM2 inhibitors based on the piperidinone scaffold.

Computational and Theoretical Investigations of Piperidinone Derivative 1

Molecular Docking Simulations for Binding Mode Prediction and Interaction Analysis

Molecular docking simulations are a cornerstone of computational drug design, offering a prediction of the preferred orientation of a ligand when bound to a receptor. For Piperidinone Derivative 1, these simulations have been crucial in understanding its binding mode within the active site of its target proteins. By algorithmically sampling various conformations and orientations of the ligand, docking studies can identify the most energetically favorable binding pose.

The analysis of these predicted binding modes reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For instance, studies have shown that the piperidinone core of the derivative can form critical hydrogen bonds with specific amino acid residues in the target's active site. The nature and positioning of substituents on the piperidinone ring have been demonstrated to significantly influence these interactions, either by providing additional contact points or by sterically hindering unfavorable interactions. This detailed interaction analysis is fundamental for structure-activity relationship (SAR) studies, providing a rational basis for the design of more potent and selective analogs.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design strategy that focuses on the essential three-dimensional arrangement of chemical features necessary for biological activity. This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. For this compound, pharmacophore models have been developed based on a set of known active and inactive molecules. These models distill the common chemical features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—and their spatial relationships that are critical for interacting with the target.

These generated pharmacophore models serve multiple purposes. They can be used as 3D queries to screen large compound libraries to identify novel scaffolds that possess the desired features for biological activity. Furthermore, they provide a blueprint for the de novo design of new derivatives or for the optimization of existing leads, ensuring that newly designed molecules retain the key interaction points. The insights gained from pharmacophore modeling of this compound and its analogs have guided synthetic efforts to enhance potency and selectivity.

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the atomic motions of the system, MD provides insights into the conformational flexibility and stability of the complex.

Conformational Analysis and Flexibility Studies

MD simulations of this compound bound to its target protein have been employed to study the conformational changes that occur upon binding. These simulations reveal the flexibility of both the ligand and the protein, highlighting which regions of the protein adapt to accommodate the ligand and which conformations of the ligand are most stable within the binding pocket. This dynamic understanding is crucial, as the biological activity of a molecule can be highly dependent on its ability to adopt and maintain a specific bioactive conformation. Flexibility studies can also uncover transient pockets or sub-pockets in the receptor that may not be apparent in static crystal structures, offering new opportunities for ligand design.

Free Energy Calculations and Per-Residue Binding Energy Deconvolution

A significant application of MD simulations is the calculation of binding free energies, which provide a more accurate estimation of ligand affinity compared to the scoring functions used in molecular docking. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to compute the binding free energy of the this compound-protein complex.

Furthermore, these calculations can be decomposed on a per-residue basis. This "per-residue binding energy deconvolution" identifies the specific amino acid residues that contribute most significantly to the binding affinity. This detailed information is invaluable for understanding the energetic hotspots of the interaction and for guiding lead optimization efforts. By identifying key residues, medicinal chemists can design modifications to this compound that enhance interactions with these critical residues, thereby improving binding affinity and, potentially, biological activity.

In Silico Prediction of Pharmacokinetic and Drug-Likeness Properties

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. In silico models play a vital role in the early prediction of these properties, helping to identify and filter out compounds with unfavorable ADME characteristics. For this compound, a range of computational tools have been used to predict its drug-likeness and pharmacokinetic properties.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight ( g/mol ) | --- | --- |

| logP | --- | --- |

| Number of Hydrogen Bond Donors | --- | --- |

| Number of Hydrogen Bond Acceptors | --- | --- |

| Polar Surface Area (Ų) | --- | --- |

Note: The specific predicted values are dependent on the computational models and software used and are represented here as '---' to indicate their placeholder nature in this general overview.

Virtual Screening and Computational Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This compound itself may have been identified through such a process, or it can serve as a template or starting point for further virtual screening campaigns.

Both ligand-based and structure-based virtual screening methods can be employed. In ligand-based screening, the pharmacophore model of this compound can be used to search for compounds with similar 3D chemical features. In structure-based screening, the docked pose of this compound within its target's binding site can be used to understand key interactions, and then large compound databases can be docked into the same site to find new molecules that replicate or improve upon these interactions. These computational approaches accelerate the process of lead identification by significantly narrowing down the number of compounds that need to be synthesized and tested experimentally.

Computer Prediction of Biological Activity (e.g., Pa/Pi Calculations)semanticscholar.org